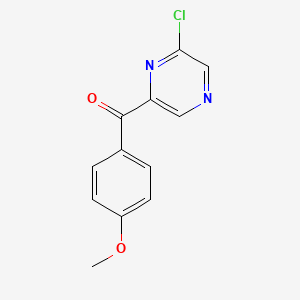phosphane CAS No. 923035-24-9](/img/structure/B14177170.png)
[4-(1,3-Dioxan-2-yl)phenyl](diphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dioxan-2-yl)phenylphosphane is an organophosphorus compound characterized by the presence of a phosphane group attached to a phenyl ring, which is further substituted with a 1,3-dioxane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxan-2-yl)phenylphosphane typically involves the reaction of diphenylphosphine with a suitable precursor containing the 4-(1,3-dioxan-2-yl)phenyl group. One common method involves the use of a Grignard reagent derived from 4-(1,3-dioxan-2-yl)phenyl bromide, which reacts with diphenylphosphine under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of 4-(1,3-Dioxan-2-yl)phenylphosphane may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Dioxan-2-yl)phenylphosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Coordination: Transition metal salts such as palladium chloride or platinum chloride in the presence of suitable solvents.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Coordination: Metal-phosphane complexes.
Applications De Recherche Scientifique
4-(1,3-Dioxan-2-yl)phenylphosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that can be used as catalysts in various organic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 4-(1,3-Dioxan-2-yl)phenylphosphane largely depends on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological molecules, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphane: A widely used phosphane ligand in coordination chemistry.
4-(1,3-Dioxolan-2-yl)phenylphosphane: Similar structure but with a 1,3-dioxolane moiety instead of 1,3-dioxane.
Diphenylphosphane: Lacks the 4-(1,3-dioxan-2-yl)phenyl group.
Uniqueness
4-(1,3-Dioxan-2-yl)phenylphosphane is unique due to the presence of the 1,3-dioxane ring, which can impart different steric and electronic properties compared to other phosphane ligands. This can influence its reactivity and the stability of the complexes it forms.
Propriétés
Numéro CAS |
923035-24-9 |
|---|---|
Formule moléculaire |
C22H21O2P |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
[4-(1,3-dioxan-2-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C22H21O2P/c1-3-8-19(9-4-1)25(20-10-5-2-6-11-20)21-14-12-18(13-15-21)22-23-16-7-17-24-22/h1-6,8-15,22H,7,16-17H2 |
Clé InChI |
JTCUPIKSTZSXHM-UHFFFAOYSA-N |
SMILES canonique |
C1COC(OC1)C2=CC=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


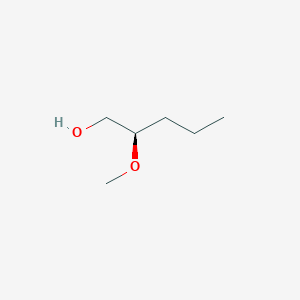


![N'-(cyclooctylideneamino)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B14177102.png)
![1-[Ethoxy(phenyl)phosphoryl]-L-proline](/img/structure/B14177103.png)
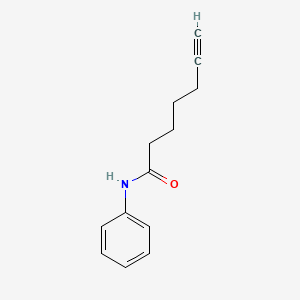
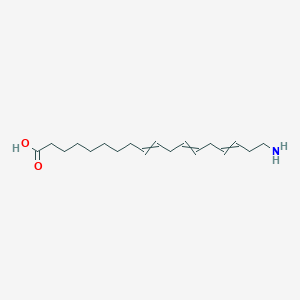
![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
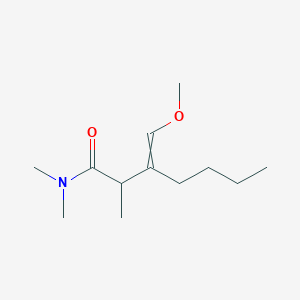
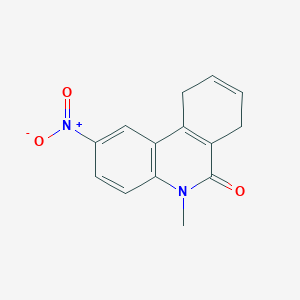
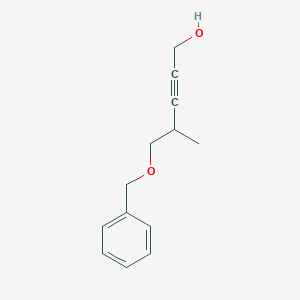
![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
![N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B14177167.png)
